molecular formula C21H32BNO4 B13665946 tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B13665946
M. Wt: 373.3 g/mol
InChI Key: ISVJJPVOQMEKLU-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyrrolidine ring substituted with a tert-butyl carboxylate group at position 1 and a phenyl ring at position 2. The phenyl ring is further modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

For example, tert-butyl 3-(3-boronophenoxy)pyrrolidine derivatives are synthesized via Mitsunobu conditions (DEAD, PPh₃) with moderate yields .

Applications: Boron-containing pyrrolidine derivatives are widely used in pharmaceutical and materials science research, particularly as building blocks for bioactive molecules or polymers .

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-12-11-16(14-23)15-9-8-10-17(13-15)22-26-20(4,5)21(6,7)27-22/h8-10,13,16H,11-12,14H2,1-7H3

InChI Key

ISVJJPVOQMEKLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Construction of the pyrrolidine core bearing the 3-substituted phenyl group.
  • Introduction of the boronate ester functionality on the phenyl ring.
  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group (Boc protection).

Several methods reported in the literature and patents provide routes to this compound or closely related analogs.

Synthesis via Boronate Ester Formation on Preformed Pyrrolidine Derivatives

A common approach involves starting from a 3-bromophenyl-substituted pyrrolidine intermediate, followed by Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.

Typical Reaction Conditions:

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst Dioxane or THF 80-100 °C 12-24h 60-85 Inert atmosphere (N2 or Ar)
Boc Protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) DCM or THF 0-25 °C 2-4h 75-90 Protects pyrrolidine nitrogen

This method is supported by analogous procedures described for related compounds such as tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate.

Stereoselective Synthesis from Pyrrolidine Precursors

According to a detailed study on pyrrolidine derivatives, the stereoselective synthesis involves:

  • 1,4-Addition of arylic cuprates or rhodium(I)-catalyzed 1,4-addition to enantiopure enones.
  • Reduction of lactams to yield pyrrolidine intermediates.
  • Protection/deprotection steps to install the Boc group.
  • Installation of the boronate ester via borylation of aryl halides or via direct C-H activation and arylation.

This approach was exemplified in the synthesis of related 3-carboxyphenyl pyrrolidine derivatives and their boronic ester analogs.

Specific Example from Patent Literature

A patent (AU2010325980B2) describes the preparation of tert-butyl pyrrolidine carboxylate derivatives bearing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl substituents. The key steps include:

  • Formation of the pyrrolidine ring with the phenyl substituent.
  • Installation of the boronate ester on the phenyl ring using standard borylation methods.
  • Protection of the pyrrolidine nitrogen with tert-butyl carbamate.

The patent highlights the use of mild conditions for Boc protection and purification to obtain the target compound in high purity.

Summary Table of Preparation Methods

Method No. Starting Material Key Reaction(s) Conditions Yield (%) Reference
1 3-Bromophenyl pyrrolidine derivative Pd-catalyzed Miyaura borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, dioxane, 80-100 °C, 12-24h 60-85
2 Enantiopure enone + arylic cuprate/rhodium catalyst 1,4-addition, lactam reduction, Boc protection Various, including borane reduction, TFA deprotection, EDCI coupling 50-85
3 Pyrrolidine intermediate Boc protection, borylation Boc2O, base, DCM, 0-25 °C; Pd-catalyzed borylation 70-90

Analytical Data and Purification

  • Purification is typically achieved by silica gel column chromatography using dichloromethane/methanol mixtures (e.g., 10:1).
  • The compound exhibits characteristic ^1H NMR signals corresponding to the tert-butyl group (singlet ~1.25 ppm), aromatic protons, and pyrrolidine ring protons.
  • LC-MS analysis shows a molecular ion peak consistent with the protonated molecular ion [M+H]^+ at m/z corresponding to the molecular weight of the target compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound largely depends on its role as an intermediate in chemical reactions. The boronic ester group is particularly reactive and can form stable complexes with various substrates. This reactivity is harnessed in cross-coupling reactions, where the boronic ester group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved are typically those associated with the specific reactions in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

Compound Name Structural Variation Molecular Formula Molecular Weight Synthesis Method Yield/Purity Key Reference
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate Phenyl group directly attached to pyrrolidine C₂₀H₂₈BNO₄ 373.26 Likely palladium coupling Not specified
tert-butyl 3-(3-(dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate (Example 93) Phenoxy linker between pyrrolidine and phenyl-boronic ester C₂₀H₂₈BNO₅ 389.26 Mitsunobu reaction Crude (0.8 g)
tert-butyl 3-[(dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate (Aladdin Scientific) Methylene bridge between pyrrolidine and boronic ester C₁₆H₂₈BNO₄ 309.21 Not specified 97% purity
tert-butyl (R)-3-(2-cyano-4-(dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate Cyano substituent on phenyl ring; (R)-stereochemistry C₂₃H₃₂BN₂O₅ 439.4 Not specified Discontinued
tert-butyl 4-[4-(dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate Piperidine core (6-membered ring) with phenoxymethyl linker C₂₃H₃₆BNO₅ 417.35 Not specified Not specified
tert-butyl 3-methyl-4-(3-methyl-5-(dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate Piperidine core with methyl substituents on aromatic and heterocyclic rings C₂₄H₃₈BNO₄ 415.37 Not specified Not specified

Key Findings

Core Heterocycle Influence: Pyrrolidine vs. Substituent Effects: Methyl or cyano groups on the phenyl ring (e.g., ) alter electronic properties and steric hindrance, impacting coupling efficiency. For instance, electron-withdrawing cyano groups may enhance oxidative addition in palladium catalysis .

Synthetic Efficiency: Mitsunobu reactions (e.g., ) provide moderate yields (49–52%) but require careful purification due to stereoisomeric mixtures .

Commercial Availability :

  • High-purity (>97%) compounds like Aladdin Scientific’s methylene-bridged derivative are available for industrial use, while others (e.g., ) face discontinuation due to synthesis challenges or niche applications .

Spectroscopic Characterization :

  • ¹¹B NMR is critical for confirming boronic ester integrity, with shifts typically around 30–32 ppm .
  • Unresolved stereochemistry in pyrrolidine derivatives (e.g., ) complicates structural elucidation, necessitating chiral HPLC or X-ray crystallography for resolution.

Biological Activity

Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate (CAS No. 885693-20-9) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety. Its molecular formula is C21H33BN2O4C_{21}H_{33}BN_2O_4, and it exhibits moderate solubility in organic solvents. The presence of the dioxaborolane group is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which has implications for neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Preliminary studies suggest that this compound can reduce oxidative stress markers in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides . This finding is particularly relevant in the context of Alzheimer’s disease.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • In Vitro Neuroprotection : A study evaluated the protective effects of the compound against Aβ-induced toxicity in astrocytes. Results indicated a significant reduction in cell death and inflammatory cytokine production (TNF-α) when treated with the compound compared to untreated controls .
  • Oxidative Stress Model : In a scopolamine-induced oxidative stress model in rats, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation . This suggests its potential role as an antioxidant agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAChE inhibition
Antioxidant ActivityReduced oxidative stress markers (MDA levels)
NeuroprotectionDecreased astrocyte apoptosis via Aβ reduction

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine or phenylboronic ester precursors. Key steps include:

  • Borylation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and solvents like dioxane or THF .
  • Carboxylation : Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling reaction time and temperature .

Q. How is this compound characterized to confirm its structural integrity?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Boc protection .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to confirm molecular weight .
  • Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) and boronate ester (B-O) stretches .
Key Characterization Data
Molecular Formula : C₂₄H₃₃BN₂O₄S (from analogous compounds)
¹³C NMR Peaks : ~155 ppm (Boc carbonyl), ~85 ppm (boronate ester)

Q. What are the primary chemical reactions involving this compound?

  • Suzuki-Miyaura Cross-Coupling : The boronate ester reacts with aryl halides to form biaryl structures, critical in drug intermediate synthesis .
  • Deprotection : Acidic removal of the Boc group (e.g., HCl in dioxane) generates a free amine for further functionalization .
  • Nucleophilic Substitution : The pyrrolidine nitrogen can undergo alkylation or acylation under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings involving this compound?

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos enhances catalytic efficiency .
  • Solvent Effects : Dioxane/water mixtures (4:1) improve solubility and reduce side reactions .
  • Temperature Control : Reactions performed at 80–90°C for 12–24 hours balance conversion and decomposition risks .
  • Base Choice : Cs₂CO₃ or K₃PO₄ ensures proper pH for transmetallation .

Q. What strategies address challenges in stereochemical control during functionalization of the pyrrolidine ring?

  • Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to direct stereochemistry .
  • Asymmetric Catalysis : Chiral ligands like BINAP in palladium-catalyzed reactions .
  • Dynamic Kinetic Resolution : Racemization suppression via low-temperature reactions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Impurity Profiles : Byproducts from incomplete Boc deprotection or boronate hydrolysis require rigorous purification (e.g., prep-HPLC) .
  • Moisture Sensitivity : Strict anhydrous conditions (argon atmosphere, molecular sieves) prevent boronate degradation .
  • Catalyst Lot Variability : Pre-screening Pd catalysts for activity ensures reproducibility .

Handling and Stability

Q. What are the recommended storage conditions to maintain stability?

  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Light Sensitivity : Amber vials minimize photodegradation of the boronate group .
  • Solubility : Dissolve in dry DMSO or THF for long-term storage, avoiding protic solvents .

Q. How does the boronate ester’s reactivity impact experimental design?

  • Air-Free Techniques : Schlenk lines or gloveboxes are essential for moisture-sensitive reactions .
  • Quenching Protocols : Post-reaction, boronate intermediates are quenched with pinacol to stabilize the product .

Applications in Medicinal Chemistry

Q. What role does this compound play in kinase inhibitor development?

The pyrrolidine-boronate scaffold serves as a core structure in SGK-1 kinase inhibitors. Modifications at the phenyl or pyrrolidine positions adjust binding affinity and selectivity .

Q. How do structural analogs of this compound compare in biological activity?

  • Thiazole vs. Pyrazole Analogs : Thiazole-containing derivatives (e.g., ) show enhanced metabolic stability compared to pyrazole variants .
  • Fluorine Substitution : Fluorinated phenoxy groups (e.g., ) improve blood-brain barrier penetration in CNS-targeted drugs .

Data Analysis and Reproducibility

Q. What analytical methods validate the compound’s purity for in vitro assays?

  • HPLC-DAD : ≥95% purity with UV detection at 254 nm .
  • Elemental Analysis : Confirms C, H, N, and B content within ±0.4% of theoretical values .

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

  • Quality Control : Rigorous NMR and HRMS profiling for each synthesis batch .
  • Standardized Protocols : Adherence to documented reaction conditions (e.g., molar ratios, degassing steps) .

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